molecular formula C11H9I4NO4 B14683293 Benzoic acid, 4-(((2-hydroxyethyl)methylamino)carbonyl)-2,3,5,6-tetraiodo- CAS No. 34737-11-6

Benzoic acid, 4-(((2-hydroxyethyl)methylamino)carbonyl)-2,3,5,6-tetraiodo-

Cat. No.: B14683293
CAS No.: 34737-11-6
M. Wt: 726.81 g/mol
InChI Key: STPPXIROCAPDDL-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(((2-hydroxyethyl)methylamino)carbonyl)-2,3,5,6-tetraiodo- is a complex organic compound characterized by the presence of multiple iodine atoms and a benzoic acid core This compound is notable for its unique structure, which includes a hydroxyethyl group and a methylamino carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(((2-hydroxyethyl)methylamino)carbonyl)-2,3,5,6-tetraiodo- typically involves multi-step organic reactions. One common method includes the iodination of a benzoic acid derivative followed by the introduction of the hydroxyethyl and methylamino carbonyl groups. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the selective introduction of iodine atoms.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes using iodine monochloride or other iodine sources. The subsequent steps to introduce the hydroxyethyl and methylamino carbonyl groups are carried out under controlled conditions to maintain the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(((2-hydroxyethyl)methylamino)carbonyl)-2,3,5,6-tetraiodo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can remove iodine atoms or modify the functional groups.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols or amines can be used to replace iodine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives with different functional groups, while substitution reactions can produce a variety of substituted benzoic acids.

Scientific Research Applications

Benzoic acid, 4-(((2-hydroxyethyl)methylamino)carbonyl)-2,3,5,6-tetraiodo- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s iodine content makes it useful in radiolabeling studies and imaging techniques.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(((2-hydroxyethyl)methylamino)carbonyl)-2,3,5,6-tetraiodo- involves its interaction with molecular targets through its functional groups. The hydroxyethyl and methylamino carbonyl groups can form hydrogen bonds and other interactions with biological molecules, while the iodine atoms can participate in halogen bonding. These interactions influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-(((2-hydroxyethyl)methylamino)carbonyl)-: Similar in structure but lacks the iodine atoms.

    Benzoic acid, 4-(((2-hydroxyethyl)amino)carbonyl)-2,3,5,6-tetraiodo-: Similar but with a different amino group.

    Benzoic acid, 4-(((2-hydroxyethoxy)carbonyl)-2,3,5,6-tetraiodo-: Similar but with an ethoxy group instead of a methylamino group.

Uniqueness

The presence of four iodine atoms in benzoic acid, 4-(((2-hydroxyethyl)methylamino)carbonyl)-2,3,5,6-tetraiodo- distinguishes it from other similar compounds. This high iodine content enhances its radiolabeling potential and its use in imaging and diagnostic applications.

Properties

CAS No.

34737-11-6

Molecular Formula

C11H9I4NO4

Molecular Weight

726.81 g/mol

IUPAC Name

4-[2-hydroxyethyl(methyl)carbamoyl]-2,3,5,6-tetraiodobenzoic acid

InChI

InChI=1S/C11H9I4NO4/c1-16(2-3-17)10(18)4-6(12)8(14)5(11(19)20)9(15)7(4)13/h17H,2-3H2,1H3,(H,19,20)

InChI Key

STPPXIROCAPDDL-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C(=O)C1=C(C(=C(C(=C1I)I)C(=O)O)I)I

Origin of Product

United States

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